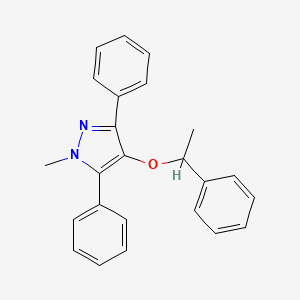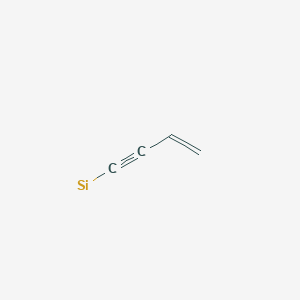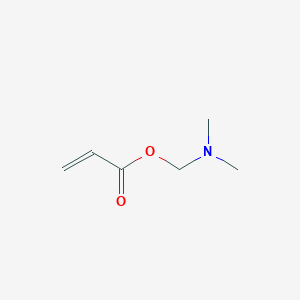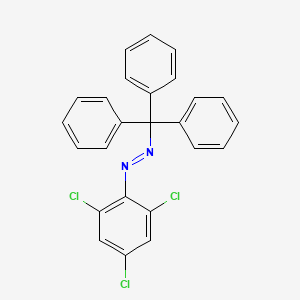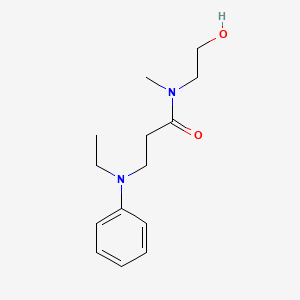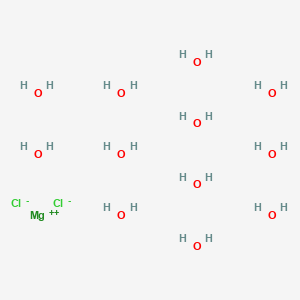
(E)-3-phenyl-2-phenylsulfanylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-phenyl-2-phenylsulfanylprop-2-enoic acid is an organic compound characterized by the presence of a phenyl group and a phenylsulfanyl group attached to a prop-2-enoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-2-phenylsulfanylprop-2-enoic acid typically involves the reaction of phenylsulfanylacetic acid with benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an E-isomer selective formation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
(E)-3-phenyl-2-phenylsulfanylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Nitric acid, bromine; reactions are conducted in solvents like acetic acid or chloroform at controlled temperatures.
Major Products Formed
Oxidation: Formation of (E)-3-phenyl-2-phenylsulfonylprop-2-enoic acid.
Reduction: Formation of (E)-3-phenyl-2-phenylsulfanylpropanoic acid.
Substitution: Formation of substituted derivatives like nitro or bromo this compound.
科学的研究の応用
(E)-3-phenyl-2-phenylsulfanylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-3-phenyl-2-phenylsulfanylprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The compound may also modulate signaling pathways by binding to specific receptors, leading to changes in cellular processes.
類似化合物との比較
(E)-3-phenyl-2-phenylsulfanylprop-2-enoic acid can be compared with similar compounds such as:
(E)-3-phenyl-2-phenylsulfonylprop-2-enoic acid: Differing by the oxidation state of the sulfur atom, this compound has different reactivity and biological activity.
(E)-3-phenyl-2-phenylthioacrylic acid: Similar structure but with a thioether linkage, leading to variations in chemical and physical properties.
(E)-3-phenyl-2-phenylsulfanylpropanoic acid:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
60805-23-4 |
|---|---|
分子式 |
C15H12O2S |
分子量 |
256.3 g/mol |
IUPAC名 |
(E)-3-phenyl-2-phenylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C15H12O2S/c16-15(17)14(11-12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-11H,(H,16,17)/b14-11+ |
InChIキー |
AYMHHNZJRYMOPW-SDNWHVSQSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)O)/SC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)

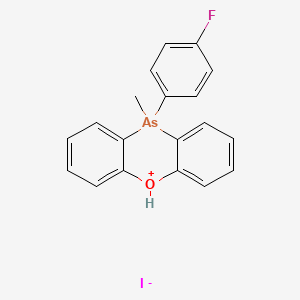
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)

